![molecular formula C17H21NO3 B2400233 N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide CAS No. 1396874-31-9](/img/structure/B2400233.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a furan ring, a hydroxypropyl group, and a propylbenzamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide typically involves the reaction of 2-furanmethanol with 4-propylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure with a furan ring and hydroxy group.
5-(furan-2-yl)-1,3,4-thiadiazole-2-ylamine: Contains a furan ring and is studied for its antimicrobial properties
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group and propylbenzamide moiety differentiates it from other similar compounds and contributes to its unique properties .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a furan ring, a hydroxypropyl group, and a propylbenzamide moiety. These structural features contribute to its biological activities, including antimicrobial and anticancer properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
- Modulation of Signaling Pathways : It influences various biochemical pathways, leading to changes in cellular processes such as apoptosis, inflammation, and immune response.
- Antimicrobial Activity : Its structural components suggest potential efficacy against bacterial infections through disruption of bacterial cell functions .
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial effects. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
- Anticancer Mechanisms : In a study assessing the impact on cancer cell lines (e.g., He
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-5-13-7-9-14(10-8-13)16(19)18-12-17(2,20)15-6-4-11-21-15/h4,6-11,20H,3,5,12H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUOKQICKZOGRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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